4,6-Dibromo-2-hydroxybenzothiazole

説明

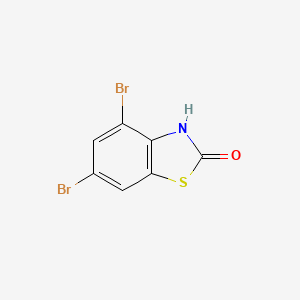

4,6-Dibromo-2-hydroxybenzothiazole is a chemical compound used in scientific research . It has a molecular formula of C7H3Br2NOS and a molecular weight of 308.98 .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which include 4,6-Dibromo-2-hydroxybenzothiazole, has been a topic of interest in recent years . The synthesis often involves one-pot multicomponent reactions with the participation of 2-aminobenzothiazole . These reactions are characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .Molecular Structure Analysis

The structure of 4,8-dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole), a compound similar to 4,6-Dibromo-2-hydroxybenzothiazole, was confirmed by X-ray analysis . The electronic structure and delocalization in benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) were studied using X-ray diffraction analysis and ab initio calculations .科学的研究の応用

Anticancer Therapy

- Application Summary: This compound was identified as a potential substance for anticancer therapy in a screening of 300 naturally occurring compounds .

- Methods of Application: The compound was tested using viability and apoptosis assays on cell lines of primary human leukemic and normal hematopoietic cells .

- Results: The compound induced apoptosis in the cell lines at IC50 values between 1.61 and 2.95 μM after 72 hours . It showed a 3.2-fold lower IC50 value in primary leukemic cells (acute myeloid leukemia) compared to the peripheral blood mononuclear cells of healthy donors .

Organic Photovoltaics

- Application Summary: The compound is used in the synthesis of hydrolytically and thermally stable 4,8-dibromobenzo [1,2- d :4,5- d ’]bis ( [1,2,3]thiadiazole), which is a strong electron-deficient heterocycle .

- Methods of Application: The compound is synthesized by the bromination of its parent heterocycle . The structure of the synthesized compound was confirmed by X-ray analysis .

- Results: The synthesized compound is used in Suzuki–Miyaura cross-coupling reactions for the selective formation of various mono- and di(het)arylated derivatives . These derivatives can be considered as useful building blocks for the synthesis of DSSCs and OLEDs components .

Dye-Sensitized Solar Cells

- Application Summary: 2,1,3-Benzothia(selena,oxa)diazoles and [1, 2, 5]thia(selena)diazolo[3,4-c]pyridines are important building blocks in dye-sensitized solar cells . This compound is used in the synthesis of their dibromo derivatives .

- Methods of Application: The compound is synthesized by bromination of its parent heterocycle . The structure of the synthesized compound was confirmed by X-ray analysis .

- Results: The synthesized compound is used in Suzuki–Miyaura cross-coupling reactions for the selective formation of various mono- and di(het)arylated derivatives . These derivatives can be considered as useful building blocks for the synthesis of DSSCs components .

OLED Technologies

- Application Summary: The compound is used in the synthesis of a strong electron-deficient benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) derivative .

- Methods of Application: The compound is synthesized by bromination of its parent heterocycle . The structure of the synthesized compound was confirmed by X-ray analysis .

- Results: The synthesized compound is used in SNAr and cross-coupling reactions . The products obtained are of practical interest in the field of OLED technologies .

Analytical Chemistry

- Application Summary: This compound is used in the simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices .

- Methods of Application: The compound is concentrated using a MAX solid-phase extraction (SPE) cartridge, based on divinylbenzene-N-vinylpyrrolidone functionalized with quaternary amine groups, which allows reversed-phase interactions in combination with ionic exchange .

- Results: The selected compounds are recovered with methanol–acetone 7:3 (v/v) whereas acidic interferences remained attached to the sorbent, and as determined by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), LOQs for surface, urban and industrial wastewater are in the range of 0.002–0.29 ng/mL .

Asymmetric Cyclopropanation

- Application Summary: This compound is used in the Rhodium (II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes .

- Methods of Application: The reaction was conducted with a series of standard achiral dirhodium catalysts .

- Results: The reaction with the parent [2.2]paracyclophane resulted in cyclopropanation at two positions, the ratio of which is catalyst-controlled .

将来の方向性

Benzothiazoles, including 4,6-Dibromo-2-hydroxybenzothiazole, are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . Due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses, modern research and development in medicinal chemistry and pharmacology based on benzothiazole derivatives have become especially relevant . This suggests that there is potential for future research and development involving 4,6-Dibromo-2-hydroxybenzothiazole.

特性

IUPAC Name |

4,6-dibromo-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NOS/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVHJQMZZVRGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=O)N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696615 | |

| Record name | 4,6-Dibromo-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dibromo-2-hydroxybenzothiazole | |

CAS RN |

383388-46-3 | |

| Record name | 4,6-Dibromo-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424024.png)

![4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1424026.png)

![N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride](/img/structure/B1424032.png)

![N-[4-(3-Azetidinyloxy)phenyl]acetamide](/img/structure/B1424034.png)

![4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424039.png)